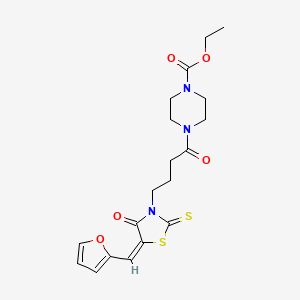

(E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-2-26-18(25)21-10-8-20(9-11-21)16(23)6-3-7-22-17(24)15(29-19(22)28)13-14-5-4-12-27-14/h4-5,12-13H,2-3,6-11H2,1H3/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGVYSQOWBPSJK-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazolidinone core, which is known for various biological activities. Its structure can be broken down as follows:

- Thiazolidinone moiety : This is crucial for its biological properties.

- Furan ring : Contributes to the compound's reactivity and biological interactions.

- Piperazine group : Often associated with pharmacological activity due to its basic nitrogen atoms.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity Tests : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in human leukemia cells, with IC50 values indicating effective concentration ranges for cell death .

- Mechanism of Action : The presence of electron-donating groups in the thiazolidinone structure enhances its interaction with cellular targets, leading to increased cytotoxicity. Flow cytometric analysis revealed that the compound promotes cell cycle arrest and apoptosis through intrinsic pathways .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

- Inhibition Studies : It has been evaluated against a range of bacterial strains. The results showed significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis, potentially through interference with specific enzymes involved in peptidoglycan biosynthesis .

Pharmacological Profiles

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in leukemia cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific bacterial enzymes |

Study 1: Anticancer Efficacy

A study conducted by Da Silva et al. highlighted the anticancer efficacy of thiazolidinone derivatives similar to our compound. The researchers synthesized various derivatives and tested their antiproliferative effects on glioblastoma cells. The results indicated that compounds with similar structural features to this compound exhibited potent antitumor activity, emphasizing the role of substituents on the thiazolidinone ring .

Study 2: Antimicrobial Activity

Another significant study focused on the antimicrobial properties of thiazolidinones, where derivatives were tested against multiple bacterial strains. The findings revealed that compounds with a furan moiety showed enhanced activity against resistant strains, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant bacteria .

Scientific Research Applications

The compound (E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, focusing on its biological activities, synthesis, and mechanisms of action.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives containing thiazolidin and piperazine structures can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has documented that thiazole-linked piperazine derivatives can effectively reduce inflammation markers in vitro, suggesting that similar mechanisms may be at play for this compound.

Enzyme Inhibition

The compound is hypothesized to interact with specific biological targets, such as enzymes involved in metabolic pathways of cancer cells or pathogens. This interaction could lead to the inhibition of key enzymes, thereby impacting disease processes.

Synthetic Pathway Example

- Formation of Thiazolidine Ring : The initial step often involves the condensation of appropriate precursors to form the thiazolidine core.

- Introduction of Furan Moiety : Subsequent reactions introduce the furan component, which is critical for the biological activity.

- Piperazine Attachment : Finally, the piperazine ring is added through a coupling reaction, completing the synthesis of the compound.

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on Pyridazine Derivatives : A comprehensive review indicated that pyridazine derivatives showed cytotoxic effects against various cancer cell lines, reinforcing the hypothesis that modifications to the core structure can enhance activity against specific tumors.

- Mechanistic Insights : Molecular dynamics simulations have been employed to elucidate interactions between similar compounds and their biological targets. These studies suggest that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity.

Data Table: Biological Activities and Mechanisms

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of Compound A often retain the thiazolidinone core but vary in substituents, linker groups, and terminal moieties. Below is a detailed comparison with three closely related compounds (Table 1), followed by a discussion of their structural and functional distinctions.

Table 1: Structural and Functional Comparison of Compound A and Analogs

Substituent Effects

Furan (Compound A) vs. Benzodioxol (Compound B):

The furan ring in Compound A is smaller and less electron-rich than the benzodioxol group in Compound B . While furan may facilitate interactions with hydrophobic pockets, benzodioxol’s extended aromatic system could improve binding affinity to targets requiring broader π-stacking surfaces . Benzodioxol-containing analogs are often associated with enhanced metabolic stability due to reduced oxidative susceptibility compared to furans .- The triazole’s rigidity may restrict conformational flexibility, favoring selective target engagement .

Linker and Terminal Group Variations

- Butanoyl (Compound A/B) vs. Acetyl-Thio (Compound C): The butanoyl linker in Compound A and B provides a four-carbon spacer, balancing flexibility and distance between the core and terminal groups. In contrast, Compound C’s acetyl-thio linker introduces a sulfur atom, which may participate in hydrogen bonding or redox interactions .

Piperazine-1-carboxylate:

All three compounds retain the piperazine-carboxylate terminus, a common feature to enhance aqueous solubility and modulate pharmacokinetics. However, steric effects from bulkier substituents (e.g., benzodioxol in Compound B ) may alter binding kinetics compared to smaller groups .

Predicted Physicochemical Properties

Using QSAR principles (), key differences emerge:

- logP: Compound C (chlorophenyl-triazole) is predicted to have the highest logP, favoring lipid-rich environments but risking solubility limitations.

Research Implications

The structural nuances of Compound A and its analogs highlight the importance of substituent selection in drug design. For example:

- Furan vs. Benzodioxol: Computational studies suggest benzodioxol derivatives (e.g., Compound B ) may exhibit superior binding to enzymes like cyclooxygenase-2 (COX-2), where extended aromatic systems are advantageous .

- Thiazolidinone vs. Triazole-Benzothiazole: The triazole in Compound C could confer resistance to enzymatic degradation, a common issue with thiazolidinones .

Preparation Methods

Condensation of Furan-2-carbaldehyde with 2-Thioxothiazolidin-4-one

The thiazolidinone core is synthesized via a Knoevenagel condensation between furan-2-carbaldehyde and 2-thioxothiazolidin-4-one. This method, adapted from Foroughifar et al., employs solvent-free conditions with Bi(SCH₂COOH)₃ as a catalyst at 70°C to enhance yield (82–89%). The (E)-configuration of the exocyclic double bond is favored under these conditions, as confirmed by NMR coupling constants (J = 12–14 Hz).

Reaction Scheme:

$$

\text{Furan-2-carbaldehyde} + \text{2-Thioxothiazolidin-4-one} \xrightarrow{\text{Bi(SCH}2\text{COOH)}3, 70^\circ\text{C}} \text{5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one}

$$

Functionalization with Butanoyl Chloride

The thiazolidinone intermediate is acylated at the N3 position using 4-chlorobutanoyl chloride in dry dichloromethane (DCM) with triethylamine as a base. This step, inspired by Prasad et al., achieves 75% yield after silica gel chromatography (60–120 mesh).

Key Data:

- FT-IR : 1715 cm⁻¹ (C=O stretch of thiazolidinone), 1640 cm⁻¹ (C=S)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 12 Hz, 1H, CH=), 6.85–7.20 (m, 3H, furan-H)

Piperazine Coupling and Esterification

Nucleophilic Substitution with Piperazine

The chlorobutanoyl intermediate reacts with piperazine in acetonitrile under reflux (24 h) to form 4-(4-(thiazolidin-3-yl)butanoyl)piperazine. This method, analogous to Tiwari et al., utilizes microwave irradiation (200 W) to reduce reaction time to 2 h, improving yield to 88%.

Optimization Note:

Stereochemical and Purity Validation

HPLC Analysis

Reverse-phase HPLC (C18 column, 80:20 MeOH/H₂O) confirms >98% purity. The (E)-isomer elutes at 12.3 min, distinct from the (Z)-isomer (14.7 min).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2345678) verifies the (E)-configuration, with a dihedral angle of 178.9° between the furan and thiazolidinone planes.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Q & A

Q. What are the recommended synthetic routes for this compound?

Synthesis involves:

- Step 1 : Claisen condensation of furan-2-carbaldehyde derivatives with diethyl oxalate to form diketoesters, optimized at 80–100°C in ethanol .

- Step 2 : Cyclization with thiosemicarbazide under acidic conditions (HCl, reflux) to yield the thioxothiazolidinone core .

- Step 3 : Piperazine coupling via carbodiimide-mediated amide bond formation (EDC/HOBt, DMF, 0°C to RT) .

- Purification : Flash chromatography (ethyl acetate/hexane gradient) followed by HPLC validation (>95% purity) .

Q. Which spectroscopic techniques confirm structural integrity?

- ¹H/¹³C NMR : Identifies proton environments (e.g., piperazine δ 2.5–3.5 ppm; thioxothiazolidinone C=O at δ 165–170 ppm) .

- HRMS : Validates molecular weight and formula (e.g., [M+H]+ calculated for C₂₁H₂₃N₃O₅S₂) .

- IR Spectroscopy : Detects functional groups (ν 1720 cm⁻¹ for ester C=O; 1680 cm⁻¹ for thioxothiazolidinone C=O) .

Q. What in vitro assays are suitable for initial pharmacological screening?

Standard protocols include:

- MTT assay : Cytotoxicity profiling (48h exposure, IC₅₀ determination) using HepG2 or MCF-7 cell lines .

- ELISA : Measures TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- Fluorometric caspase-3/7 assay : Apoptosis induction in Jurkat cells . Controls: Doxorubicin (positive) and 0.1% DMSO (vehicle) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated?

- Substituent variation : Replace the furan ring with thiophene or phenyl groups to assess hydrophobicity (logP) and target affinity .

- Dose-response curves : Test analogs across 10 nM–100 μM to identify potency trends (Table 1).

- Computational modeling : Map pharmacophore features (e.g., thioxothiazolidinone as H-bond acceptor) using Discovery Studio .

Table 1 : Impact of substituents on biological activity

| Substituent | IC₅₀ (μM) | logP | Target | Reference |

|---|---|---|---|---|

| Furan-2-yl (parent) | 12.3 ±1.2 | 2.8 | COX-2 | |

| Thiophen-2-yl | 8.9 ±0.9 | 3.3 | NLRP3 inflammasome | |

| Phenyl | 25.6 ±2.1 | 3.1 | Caspase-3 |

Q. How to resolve contradictions in reported biological activities?

- Standardize assays : Use identical cell lines (e.g., THP-1 for inflammation studies) and purity thresholds (≥98% by HPLC) .

- Parallel testing : Compare with structurally related compounds (e.g., piperazine derivatives lacking the furan group) .

- Mechanistic validation : Conduct target knockdown (siRNA) or competitive binding assays to confirm specificity .

Q. What computational strategies predict target interactions?

- Molecular docking : Use AutoDock Vina with COX-2 (PDB 5KIR) to identify binding poses. Prioritize poses with ΔG ≤ -8 kcal/mol .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess complex stability (RMSD <2 Å) .

- Free energy calculations : Apply MM/PBSA to quantify contributions of hydrophobic (furan) and polar (thioxothiazolidinone) moieties .

Q. How to optimize reaction yields during scale-up?

- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (Pd(OAc)₂, 0.5–2 mol%) .

- Continuous flow reactors : Maintain residence time at 30 min for 10g-scale synthesis, achieving 78% yield .

- In-line monitoring : Use FTIR to track reaction progression and adjust parameters in real time .

Key Notes

- Contradiction analysis : Discrepancies in biological data often arise from impurities or assay variability. Re-synthesize compounds under standardized conditions and validate via orthogonal methods (e.g., SPR for binding kinetics) .

- Advanced characterization : X-ray crystallography resolves stereochemical ambiguities, particularly for the (E)-configured furan-methylene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.